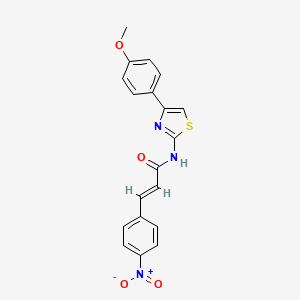
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide works by inhibiting the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta in Alzheimer's disease. It has been shown to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of specific enzymes and proteins, as mentioned above. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells and reduce the levels of amyloid-beta in Alzheimer's disease.
実験室実験の利点と制限
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and selectivity. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide research, including:
1. Further studies to determine its efficacy and safety in vivo.
2. Development of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide derivatives with improved properties, such as increased potency and selectivity.
3. Investigation of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide in combination with other drugs for cancer and Alzheimer's disease treatment.
4. Examination of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide as a tool for studying the mechanisms of cancer and Alzheimer's disease.
5. Exploration of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has potential applications in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and reduce the levels of amyloid-beta in Alzheimer's disease. While it has several advantages for lab experiments, further studies are needed to determine its efficacy and safety in vivo. There are several future directions for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide research, including the development of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide derivatives with improved properties and investigation of its potential use in combination with other drugs for cancer and Alzheimer's disease treatment.
合成法
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step procedure that involves the reaction of 4-methoxyphenylamine with thioamide to form the intermediate compound 4-(4-methoxyphenyl)thiazol-2-amine. This intermediate is then reacted with 4-nitrocinnamaldehyde to form (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide.
科学的研究の応用
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
特性
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPLCACREKRGEB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

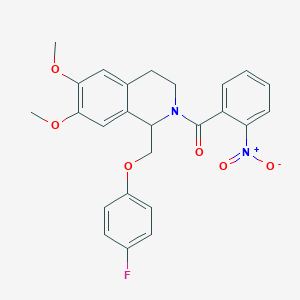

![2-[(Phenoxyacetyl)amino]benzamide](/img/structure/B2854323.png)
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)
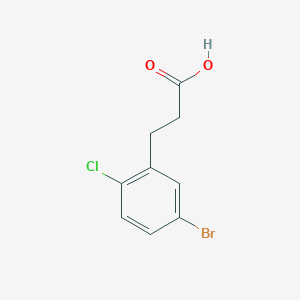
![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)
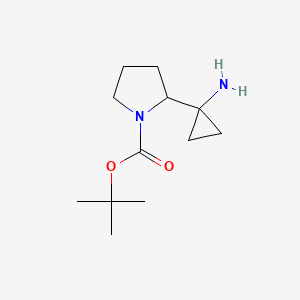
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)
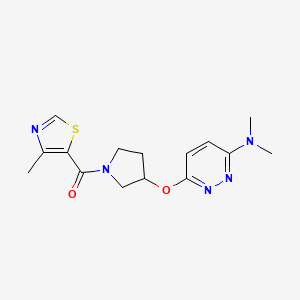
![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)

![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)